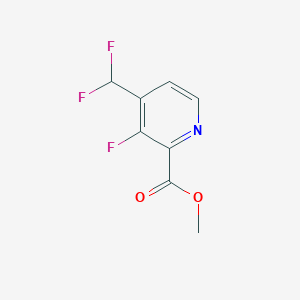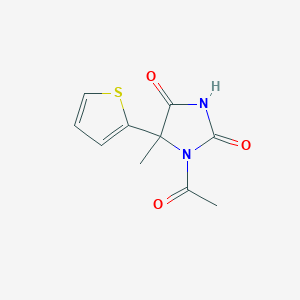
N-Ethyl-p-chloro-amphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-p-chloro-amphetamine, also known as 1-(4-chlorophenyl)-N-ethyl-2-propanamine, is a chemical compound belonging to the amphetamine class. It is structurally characterized by the presence of a chlorine atom on the para position of the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its stimulant properties and has been studied for its effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-p-chloro-amphetamine typically involves the alkylation of p-chloroamphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-p-chloro-amphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amphetamines with different functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
N-Ethyl-p-chloro-amphetamine has been extensively studied for its effects on the central nervous system. It is used as a pharmacological tool to investigate the release of neurotransmitters such as serotonin and dopamine. The compound has applications in:
Chemistry: Used in the synthesis of other amphetamine derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mecanismo De Acción
N-Ethyl-p-chloro-amphetamine exerts its effects primarily by increasing the release of serotonin and dopamine in the brain. It acts on the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound also affects the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
Etilamfetamine: Similar in structure but with an ethyl group instead of a chlorine atom on the phenyl ring.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Fenfluramine: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N-Ethyl-p-chloro-amphetamine is unique due to the presence of both an ethyl group on the nitrogen atom and a chlorine atom on the para position of the phenyl ring. This combination of functional groups imparts distinct pharmacological properties, making it a valuable compound for research in neuropharmacology.
Propiedades
Número CAS |
2275-67-4 |
|---|---|
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Clave InChI |
PRKDJWMNZDSUPT-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


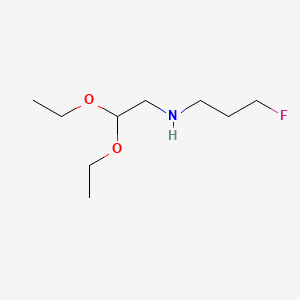
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
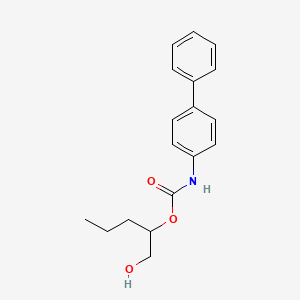
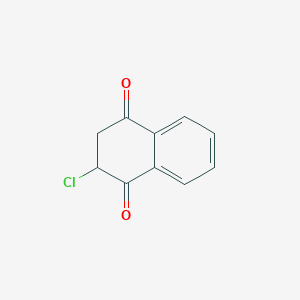
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
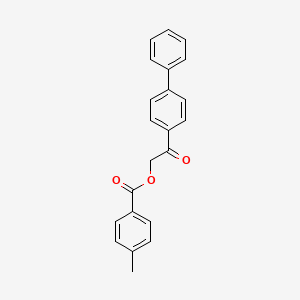
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
